3-Amino-N-Boc-L-alanine ethyl ester

Catalog No.
S8382532
CAS No.
M.F
C10H20N2O4
M. Wt
232.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-N-Boc-L-alanine ethyl ester

Product Name

3-Amino-N-Boc-L-alanine ethyl ester

IUPAC Name

ethyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C10H20N2O4/c1-5-15-8(13)7(6-11)12-9(14)16-10(2,3)4/h7H,5-6,11H2,1-4H3,(H,12,14)/t7-/m0/s1

InChI Key

YXOZMGVLWNQVCP-ZETCQYMHSA-N

SMILES

CCOC(=O)C(CN)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(CN)NC(=O)OC(C)(C)C

Isomeric SMILES

CCOC(=O)[C@H](CN)NC(=O)OC(C)(C)C

3-Amino-N-Boc-L-alanine ethyl ester is a derivative of L-alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is converted into an ethyl ester. This compound is notable for its role in peptide synthesis and as an intermediate in the development of various pharmaceuticals. The Boc protection allows for selective reactions at the amino group, facilitating further chemical transformations while maintaining stability under basic conditions.

Involving 3-Amino-N-Boc-L-alanine ethyl ester include:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using hydrochloric acid or trifluoroacetic acid, yielding 3-amino-L-alanine ethyl ester.
  • Esterification: The carboxylic acid functionality can undergo esterification with various alcohols, leading to the formation of different esters.
  • Coupling Reactions: This compound can participate in peptide coupling reactions with other amino acids or peptides, forming dipeptides or longer peptide chains.

These reactions make 3-Amino-N-Boc-L-alanine ethyl ester a versatile building block in organic synthesis.

The synthesis of 3-Amino-N-Boc-L-alanine ethyl ester typically involves the following steps:

  • Protection of L-Alanine: L-alanine is reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group on the amino group.
  • Esterification: The protected amino acid is then treated with ethanol and a suitable acid catalyst (such as sulfuric acid) to form the ethyl ester.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity.

This method ensures that the amino group remains protected during subsequent reactions, allowing for selective modifications.

3-Amino-N-Boc-L-alanine ethyl ester serves several important applications:

  • Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis.
  • Drug Development: The compound's structural features make it a candidate for developing new pharmaceuticals targeting various diseases.
  • Biochemical Research: It can be utilized in studies investigating protein interactions and enzyme mechanisms due to its amino acid properties.

Interaction studies involving 3-Amino-N-Boc-L-alanine ethyl ester focus on its role as a substrate or inhibitor in enzymatic reactions. While specific studies are sparse, similar compounds have been shown to interact with enzymes involved in metabolic pathways, suggesting that this compound may also exhibit such interactions. Understanding these interactions can provide insights into its potential therapeutic uses.

Several compounds share structural similarities with 3-Amino-N-Boc-L-alanine ethyl ester. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-Boc-L-alanineAmino acid with a Boc protectionCommonly used in peptide synthesis
3-Amino-N-Boc-L-alanine methyl esterMethyl ester instead of ethylSlightly different solubility and reactivity
N-Boc-3-iodo-L-alanineContains iodine substituentUseful for further functionalization
L-AlanineUnprotected amino acidMore reactive due to lack of protection

The uniqueness of 3-Amino-N-Boc-L-alanine ethyl ester lies in its combination of the Boc protection and ethyl ester functionality, which provides enhanced stability and reactivity for specific synthetic applications.

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

232.14230712 g/mol

Monoisotopic Mass

232.14230712 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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